

Molecular structure and weight of 3-Bromophenethyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromophenethyl alcohol*

Cat. No.: *B1273047*

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An In-depth Technical Guide to 3-Bromophenethyl Alcohol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of **3-Bromophenethyl alcohol**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize halogenated phenethyl alcohol derivatives as intermediates.

Molecular Structure and Properties

3-Bromophenethyl alcohol is a derivative of phenethyl alcohol featuring a bromine atom substituted at the meta-position (position 3) of the benzene ring. This substitution significantly influences the molecule's reactivity and physical properties, making it a valuable building block in organic synthesis.

Molecular Identifiers and Structure:

Identifier	Value
IUPAC Name	2-(3-bromophenyl)ethan-1-ol
CAS Number	28229-69-8 [1]
Molecular Formula	C ₈ H ₉ BrO [1] [2] [3]
SMILES	OC(Cc1ccccc1Br)c1
InChI	1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
InChI Key	PTTFLKHCSZSFOL-UHFFFAOYSA-N

Physicochemical Data:

The quantitative properties of **3-Bromophenethyl alcohol** are summarized below.

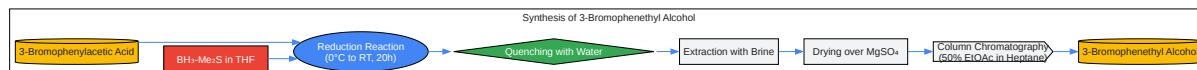
Property	Value
Molecular Weight	201.06 g/mol [2]
Appearance	Colorless or light yellow liquid [1] [4]
Boiling Point	107-110 °C at 1 mmHg [1] [4]
Density	1.478 g/mL at 25 °C [1] [4]
Refractive Index (n _{20/D})	1.5732 [1]
Flash Point	>230 °F (>110 °C) [1]

Experimental Protocols

Synthesis of 3-Bromophenethyl Alcohol

A common laboratory synthesis involves the reduction of 3-bromophenylacetic acid. The following protocol is based on established procedures.[\[4\]](#)

Logical Workflow for Synthesis



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Caption: Synthesis workflow for **3-Bromophenethyl alcohol** from 3-bromophenylacetic acid.

Materials:

- 3-bromophenylacetic acid (2.00 g, 9.3 mmol)
- Boran-dimethyl sulfide complex (BH₃-Me₂S, 7 mL of a 2M solution in THF, 14.0 mmol)
- Water
- Brine solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Heptane

Procedure:

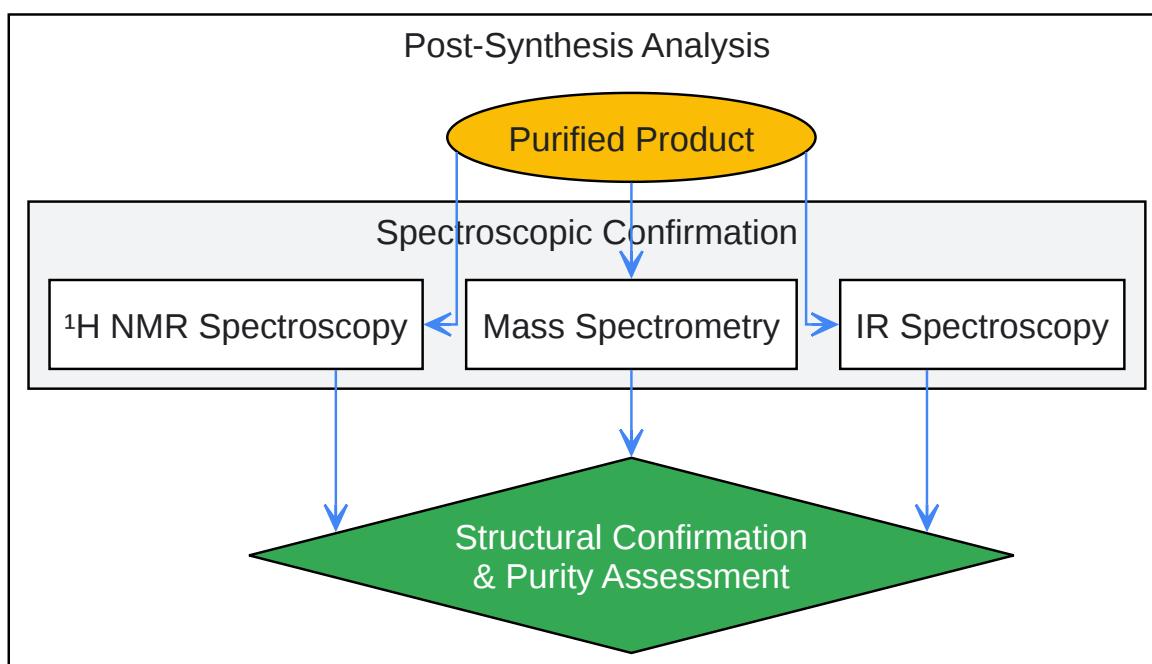
- A solution of 3-bromophenylacetic acid (2.00 g, 9.3 mmol) is prepared.
- The solution is cooled to 0 °C in an ice bath.
- BH₃-Me₂S (7 mL of a 2M THF solution) is added slowly to the cooled solution.^[4]
- The reaction mixture is allowed to warm to room temperature and is stirred continuously for 20 hours.^[4]

- After 20 hours, the mixture is cooled back to 0 °C.
- The reaction is quenched by the dropwise addition of water (10 mL).[4]
- The organic layer is separated, washed with brine (20 mL), and dried over anhydrous MgSO₄.[4]
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by column chromatography using 50% ethyl acetate in heptane as the eluent to give **3-bromophenethyl alcohol** as a colorless oil.[4]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.

General Analytical Workflow



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Caption: General workflow for the analytical characterization of synthesized compounds.

¹H NMR Spectroscopy: Proton NMR is used to confirm the carbon-hydrogen framework of the molecule.

- Expected Signals: The ¹H NMR spectrum for **3-bromophenethyl alcohol** in CDCl₃ shows characteristic signals: two multiplets for the aromatic protons between δ 7.16-7.41 ppm, a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH) at approximately δ 3.87 ppm, and a triplet for the benzylic methylene group (Ar-CH₂) at around δ 2.86 ppm.[4] The integration of these peaks should correspond to a 4:2:2 proton ratio.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Expected Fragmentation: Alcohols typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).[5][6][7] For **3-bromophenethyl alcohol**, the molecular ion peak [M]⁺ would be expected around m/z 200/202, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). A protonated molecule [M+H]⁺ may be observed at m/z 224/226.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

- Expected Absorptions: The IR spectrum of an alcohol is characterized by a strong and broad absorption band for the O-H stretch, typically in the 3300-3400 cm⁻¹ region.[5] A strong C-O stretching absorption is also expected around 1000-1075 cm⁻¹.[5]

Applications in Research and Development

3-Bromophenethyl alcohol serves as a key starting material and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It can be used to introduce the 3-bromophenethyl moiety into target structures. For instance, it may be used as a precursor in the synthesis of its mesylate derivative, which is a good leaving group for subsequent nucleophilic substitution reactions.[4]

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